molecular formula C22H26N4O2S B2481058 N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE CAS No. 622792-63-6

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B2481058
CAS No.: 622792-63-6
M. Wt: 410.54
InChI Key: RDHHWYCHRJXQGX-UHFFFAOYSA-N
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Description

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of thiophene, furan, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the thiophene and furan rings, which are then functionalized to introduce the piperazine and pyridine groups. The final step often involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of thiophene, furan, piperazine, and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-15-16(2)29-22(24-21(27)18-8-6-14-28-18)19(15)20(17-7-4-5-9-23-17)26-12-10-25(3)11-13-26/h4-9,14,20H,10-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHWYCHRJXQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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